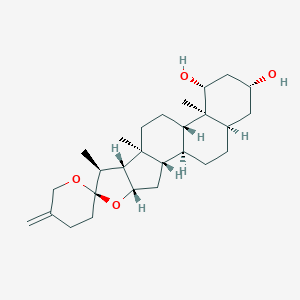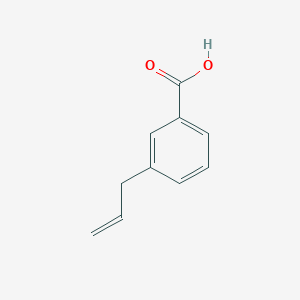
3-(2-Propenyl)benzoic acid
Übersicht
Beschreibung
“3-(2-Propenyl)benzoic acid” is a chemical compound with the molecular formula C10H10O2 . It is also known by other names such as “3-prop-2-enylbenzoic acid” and "3-allylbenzoic acid" . The compound is related to benzoic acid, which is known to inhibit the growth of bacteria, molds, and yeasts .
Molecular Structure Analysis
The molecular structure of “3-(2-Propenyl)benzoic acid” consists of a benzene ring attached to a carboxylic acid group and a propenyl group . The InChI string representation of the molecule isInChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12) . Chemical Reactions Analysis
While specific chemical reactions involving “3-(2-Propenyl)benzoic acid” are not detailed in the literature, benzoic acid, a related compound, is known to undergo various reactions. For instance, benzoic acid can react with sodium hydroxide to form sodium benzoate, followed by carbonation to produce salicylic acid . It can also undergo decarboxylation under specific conditions, producing benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Propenyl)benzoic acid” include a molecular weight of 162.18 g/mol . The compound has a rotatable bond count of 3 and a topological polar surface area of 37.3 Ų . The exact mass and monoisotopic mass are both 162.068079557 g/mol .Wissenschaftliche Forschungsanwendungen
1. Materials Research
Benzoic acid derivatives, including 3-(2-Propenyl)benzoic acid, are extensively employed in co-crystal engineering for materials research . They display diverse physical properties depending on the nature and position of the functional groups . The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
2. Pharmaceutical Applications
Benzoic acid derivatives are also important in pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations . Introduction of another functional group and its position is found to systematically influence the physical and chemical properties .
3. Spectroscopic Studies
The Raman spectra of ortho-substituted benzoic acid derivatives, including 3-(2-Propenyl)benzoic acid, have been studied . These studies provide insights into the influence of weak, non-bonded interactions in benzoic acid derivatives .
4. Biosynthesis
Simple phenolic acids, including 3-(2-Propenyl)benzoic acid, are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
5. Biological Properties
Hydroxybenzoic and hydroxycinnamic acids, including 3-(2-Propenyl)benzoic acid, have been studied for their antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities . These findings support the application of simple phenolic acids in the cosmetic, food, pharmaceutical, and health industries .
6. Tobacco Root Exudates
3-(2-Propenyl)benzoic acid has been identified in tobacco root exudates . Exogenous phenolic acids were used to investigate the effect of some phenolic acids, which existed in tobacco root exudates, on the growth of the tobacco bacterial wilt pathogen and its antagonists .
Eigenschaften
IUPAC Name |
3-prop-2-enylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJACFYHMOFEZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633870 | |
| Record name | 3-(Prop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Propenyl)benzoic acid | |
CAS RN |
1077-07-2 | |
| Record name | 3-(Prop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



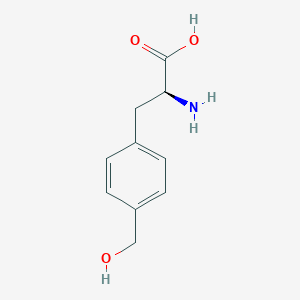
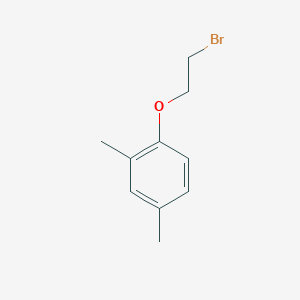
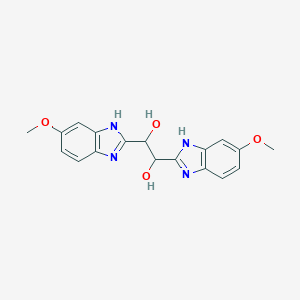
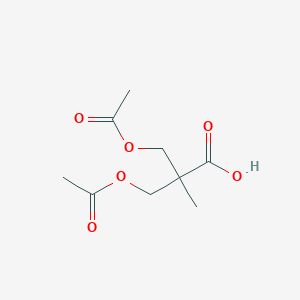
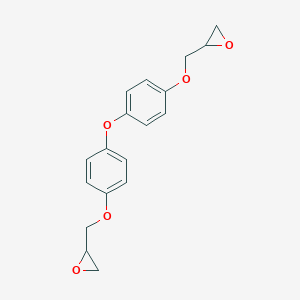
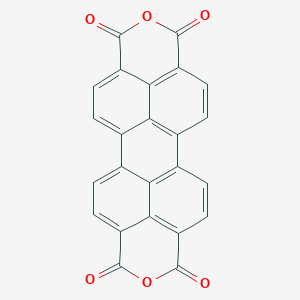
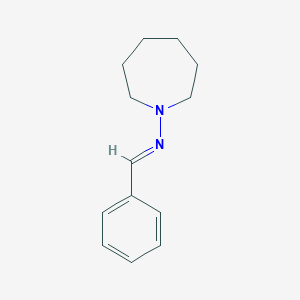
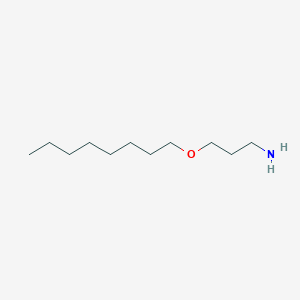
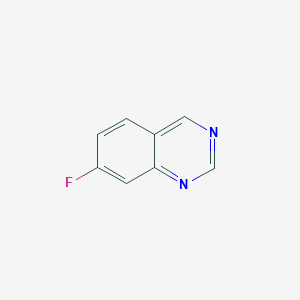
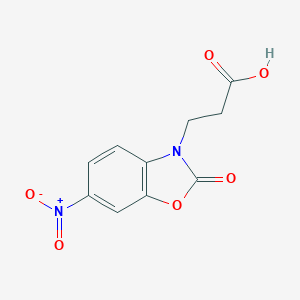
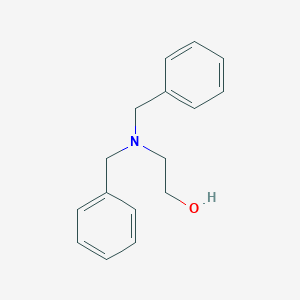
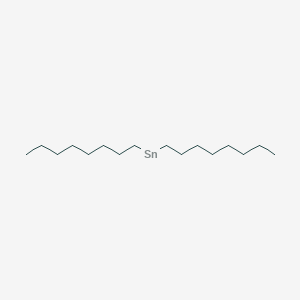
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
